(5Z)-3-(4-chlorobenzyl)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, chlorinated phenyl groups, and various functional groups such as ethoxy and propenyloxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the thiazolidine ring: This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of chlorinated phenyl groups: Chlorinated phenyl groups are introduced via electrophilic aromatic substitution reactions.
Functional group modifications: Ethoxy and propenyloxy groups are added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: This class includes compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Chlorinated Phenyl Compounds: Compounds such as chlorophenyl methyl sulfones share structural similarities.
Uniqueness
(5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H19Cl2NO4S |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H19Cl2NO4S/c1-3-9-29-20-17(24)10-15(11-18(20)28-4-2)12-19-21(26)25(22(27)30-19)13-14-5-7-16(23)8-6-14/h3,5-8,10-12H,1,4,9,13H2,2H3/b19-12- |
InChI Key |
FMESGTQHAIBHJL-UNOMPAQXSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl)OCC=C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl)OCC=C |
Origin of Product |
United States |
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